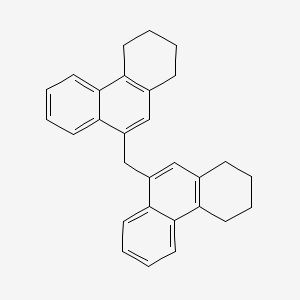
9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.
Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.
Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.
Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
5472-33-3 |
|---|---|
Molecular Formula |
C29H28 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2 |
InChI Key |
DGNIDEIGYVKXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


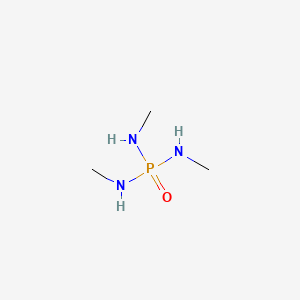
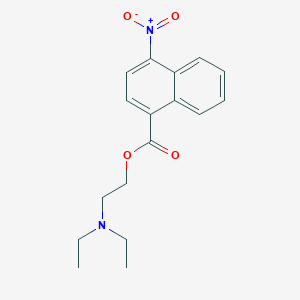
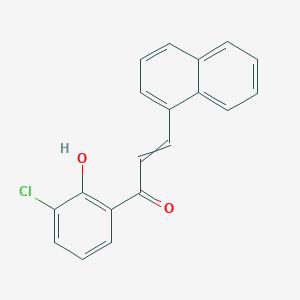

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


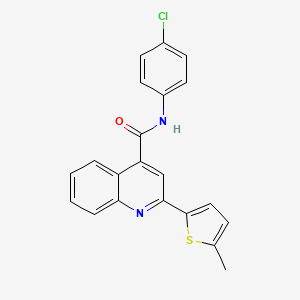
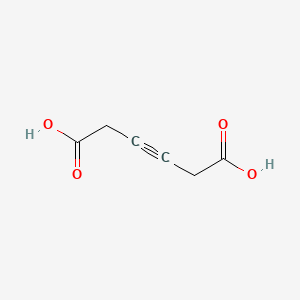
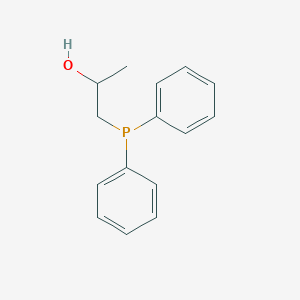
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
